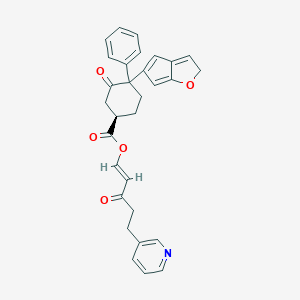

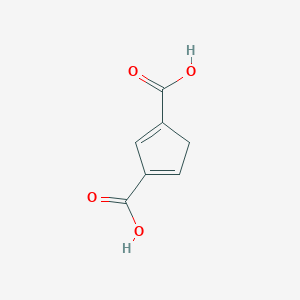

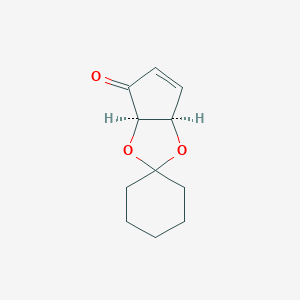

(1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

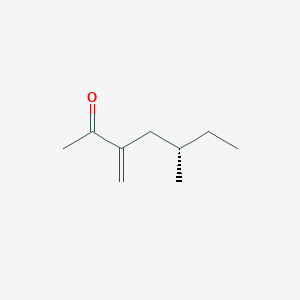

Catalytic Non-Enzymatic Kinetic Resolution

Catalytic non-enzymatic kinetic resolution (KR) is an important area in asymmetric organic synthesis, offering high enantioselectivity and yield for a variety of compounds. This process utilizes chiral catalysts to resolve racemic mixtures into enantiopure compounds, covering different types of compounds including alcohols, epoxides, amines, and others. The advancements in chiral catalyst development have significantly enhanced the efficiency of these resolutions, marking a crucial development in the synthesis of chiral compounds (Pellissier, 2011).

Advances in Selective Catalytic Oxidation

The selective catalytic oxidation of cyclohexene demonstrates the versatility of (1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal in synthesizing various industrially relevant compounds. This process enables the production of a range of oxidation states and functional groups from a single substrate, highlighting the compound's utility in synthetic chemistry and industrial applications. Recent advances have focused on optimizing these reactions to selectively yield targeted products, an effort critical for both academic and industrial chemists (Cao et al., 2018).

Oxidation of Cyclohexane

The oxidation of cyclohexane into ketone-alcohol (KA) oil, a precursor for nylon production, showcases another application of related chemistry. The comprehensive review of catalytic materials for this process reflects ongoing research aimed at improving the efficiency and selectivity of cyclohexane oxidation. Innovations in catalyst design, particularly with metal and metal oxide-loaded silica catalysts, have shown promising results in enhancing the selectivity for KA oil and conversion rates, underscoring the compound's significance in material science and industrial manufacturing (Abutaleb & Ali, 2021).

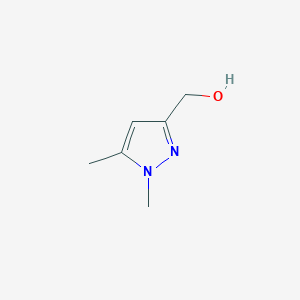

Synthesis and Chemistry of Hexasubstituted Pyrazolines

The synthesis and chemistry of hexasubstituted pyrazolines, derived from similar precursors, illustrate the compound's application in creating structurally unique compounds with potential biological activities. This work emphasizes the versatility of such compounds in generating a variety of functional groups and structures, including cyclopropanes and hydroperoxy substituted pyrazolines, which have applications in oxygen-atom transfer reactions and the synthesis of 3-hydroxy-1,2-dioxolanes. These contributions significantly impact the fields of organic synthesis and medicinal chemistry (Baumstark et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

(3aR,6aR)-spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-8-4-5-9-10(8)14-11(13-9)6-2-1-3-7-11/h4-5,9-10H,1-3,6-7H2/t9-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYQJRFUFQAQRI-ZJUUUORDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C=CC(=O)C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)O[C@@H]3C=CC(=O)[C@@H]3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454639 |

Source

|

| Record name | (3aR,6aR)-spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal | |

CAS RN |

111005-65-3 |

Source

|

| Record name | (3aR,6aR)-spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.